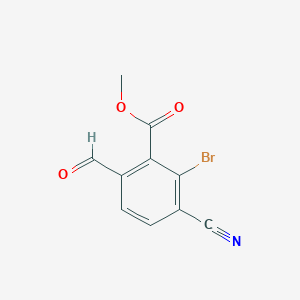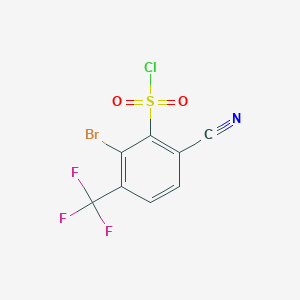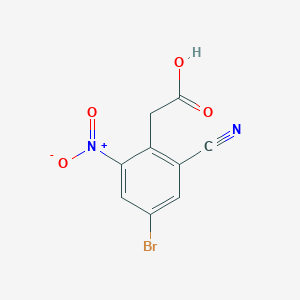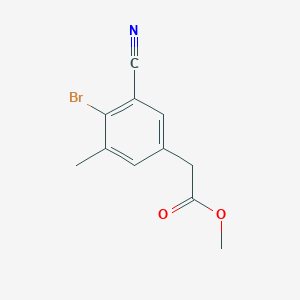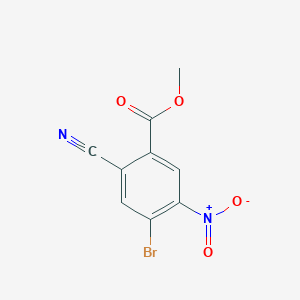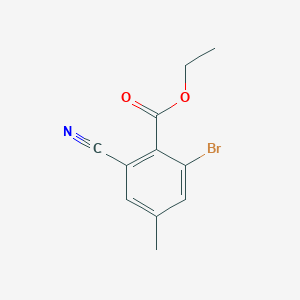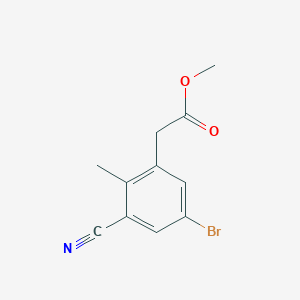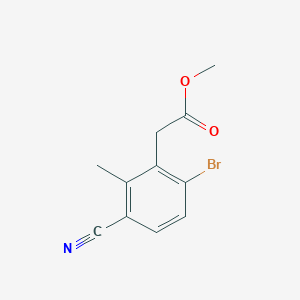![molecular formula C9H13Cl2FN6 B1417061 8-Fluoro-5-piperazin-1-yl[1,2,4]triazolo[4,3-c]pyrimidine dihydrochloride CAS No. 2173089-88-6](/img/structure/B1417061.png)
8-Fluoro-5-piperazin-1-yl[1,2,4]triazolo[4,3-c]pyrimidine dihydrochloride
Descripción general
Descripción
The compound “8-Fluoro-5-piperazin-1-yl[1,2,4]triazolo[4,3-c]pyrimidine dihydrochloride” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds have been studied for their potential as CDK2 inhibitors, which makes them an appealing target for cancer treatment . They have shown significant inhibitory effects with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM .
Synthesis Analysis
The synthesis of these compounds involves the design and creation of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis
These compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include cyclization and hydrogenation . The corresponding Cbz-protected piperazinones were used and, after cyclization, the protecting group was removed by hydrogenation on Pd/C to give the product .Aplicaciones Científicas De Investigación
Agentes Anti-Alzheimer
Las triazolopirimidinas se han identificado como posibles agentes anti-Alzheimer debido a su capacidad de interactuar con varios objetivos biológicos asociados con la enfermedad .
Inhibidores de la Mieloperoxidasa
Estos compuestos pueden actuar como inhibidores de la mieloperoxidasa, una enzima que participa en los procesos y enfermedades inflamatorias .
Inhibidores de Metaloproteinasa
Han demostrado eficacia como inhibidores de la metaloproteinasa-10/13, que son enzimas implicadas en la remodelación tisular y ciertas condiciones patológicas .
Actividad Anticancerígena
Las triazolopirimidinas exhiben propiedades anticancerígenas, actuando potencialmente mediante mecanismos similares al taxol y la vincristina, que promueven la polimerización de la tubulina .
Actividad Antibacteriana/Antifúngica
Estos compuestos han demostrado actividad antibacteriana y antifúngica, convirtiéndolos en candidatos para el desarrollo de nuevos agentes antimicrobianos .
Actividad Antipalúdica
Su estructura se ha asociado con actividad antipalúdica, ofreciendo una posible vía para crear nuevos tratamientos contra la malaria .
Propiedades Antiinflamatorias
El anillo de triazolopirimidina también se está explorando por sus propiedades antiinflamatorias, lo que podría conducir a nuevos tratamientos para diversos trastornos inflamatorios .
Eficacia Farmacológica Diversificada
Por último, la amplia eficacia farmacológica de las triazolopirimidinas las hace adecuadas para el desarrollo de nuevos compuestos con una gama de actividades, que incluyen, entre otras, efectos anticancerígenos, antiinflamatorios y antimicrobianos .
Mecanismo De Acción
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets in cancer treatment .
Mode of Action
The compound interacts with its targets by inhibiting their activities . This inhibition is achieved through the compound’s ability to bind to the active sites of c-Met and VEGFR-2 proteins, as indicated by molecular docking and dynamics simulation . This binding prevents the kinases from performing their normal functions, thereby inhibiting cell proliferation .
Biochemical Pathways
The compound affects the intracellular signaling pathways of c-Met and VEGFR-2 . By inhibiting these kinases, the compound disrupts the signaling pathways they are involved in, leading to downstream effects such as the inhibition of cell proliferation .
Pharmacokinetics
Its inhibitory activities against c-met and vegfr-2 kinases, as well as its antiproliferative activities against various cell lines, suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces late apoptosis . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
Direcciones Futuras
The future directions for these compounds include further investigations into their potential as neuroprotective and anti-neuroinflammatory agents . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .
Análisis Bioquímico
Biochemical Properties
8-Fluoro-5-piperazin-1-yl[1,2,4]triazolo[4,3-c]pyrimidine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Notably, it has been shown to inhibit certain enzymes involved in inflammatory pathways, such as nitric oxide synthase (NOS) and tumor necrosis factor-alpha (TNF-α) production . These interactions suggest its potential as an anti-inflammatory agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the NF-kB signaling pathway, leading to reduced expression of pro-inflammatory cytokines . Additionally, it has shown neuroprotective effects by reducing apoptosis in neuronal cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of enzymes like NOS and TNF-α by binding to their active sites, thereby preventing their catalytic functions . This inhibition leads to a decrease in the production of inflammatory mediators, contributing to its anti-inflammatory properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and neuroprotective effects without notable toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.
Propiedades
IUPAC Name |
8-fluoro-5-piperazin-1-yl-[1,2,4]triazolo[4,3-c]pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN6.2ClH/c10-7-5-12-9(15-3-1-11-2-4-15)16-6-13-14-8(7)16;;/h5-6,11H,1-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHFOERDNVVHSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C3=NN=CN32)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2FN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


